molecular formula C11H18BrNO5 B6244581 methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate CAS No. 247045-72-3

methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate

Cat. No.: B6244581
CAS No.: 247045-72-3
M. Wt: 324.17 g/mol
InChI Key: RAPKIBJVSWNAEU-ZETCQYMHSA-N
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Description

Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is an organic compound belonging to the class of gamma-keto acids and derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl-protected amino group, and a keto group on the pentanoate backbone. It is commonly used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.

    Bromination: The bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).

    Deprotection: Acids (TFA, HCl), solvents (dichloromethane, methanol).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amino acid derivative.

Scientific Research Applications

Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The presence of the bromine atom and the tert-butoxycarbonyl-protected amino group influences its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group instead of a bromine atom, leading to distinct chemical properties and uses.

Uniqueness

Methyl (3S)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts specific reactivity patterns and enables its use in a wide range of chemical transformations and research applications .

Properties

CAS No.

247045-72-3

Molecular Formula

C11H18BrNO5

Molecular Weight

324.17 g/mol

IUPAC Name

methyl (3S)-5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

InChI

InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1

InChI Key

RAPKIBJVSWNAEU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CBr

Purity

95

Origin of Product

United States

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